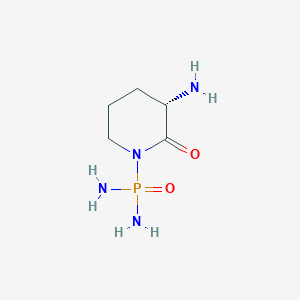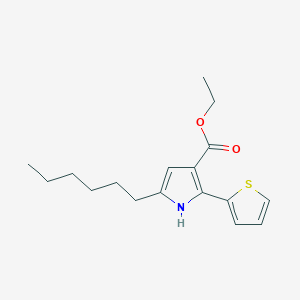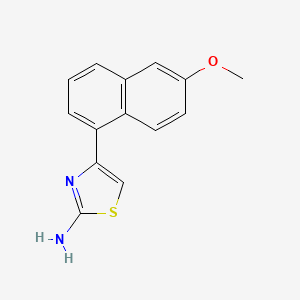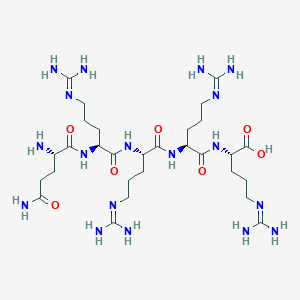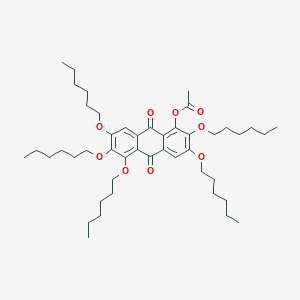![molecular formula C11H14BrN3O B12590270 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- CAS No. 613660-33-6](/img/structure/B12590270.png)
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by its unique structure, which includes a seven-membered ring containing two nitrogen atoms. The presence of the bromopyridinyl group adds to its chemical diversity and potential biological activity.
Preparation Methods
The synthesis of 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- can be achieved through various synthetic routes. One common method involves the heterocyclization reaction of a precursor compound with ethylenediamine in the presence of a catalyst such as silica sulphuric acid . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity of the final product.
Industrial production methods may involve the use of organic-inorganic hybrid-immobilized solid support reagents to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromopyridinyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- involves its interaction with specific molecular targets. The bromopyridinyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- can be compared with other similar compounds, such as:
1H-1,4-Diazepine, hexahydro-1-(2-pyridinyl): This compound lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1H-1,4-Diazepine, 1-[(5-chloro-3-pyridinyl)carbonyl]hexahydro-:
The uniqueness of 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
613660-33-6 |
|---|---|
Molecular Formula |
C11H14BrN3O |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl)-(1,4-diazepan-1-yl)methanone |
InChI |
InChI=1S/C11H14BrN3O/c12-10-6-9(7-14-8-10)11(16)15-4-1-2-13-3-5-15/h6-8,13H,1-5H2 |
InChI Key |
YBXWMIPGYAFHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)
![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol](/img/structure/B12590213.png)
![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)
![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)
